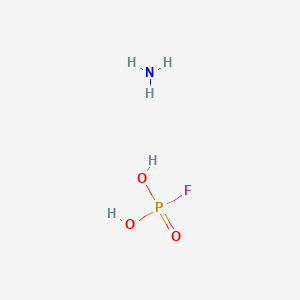
Monoammonium monofluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoammonium monofluorophosphate is a chemical compound that consists of a phosphate group with one oxygen atom substituted by a fluoride atom, resulting in the formula NH₄PO₃F. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoammonium monofluorophosphate can be synthesized through the reaction of ammonium fluoride with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
NH4F+H3PO4→NH4PO3F+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonium fluoride with phosphoric acid in large-scale reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Monoammonium monofluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ammonium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, nucleophiles, and water. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from reactions involving this compound include ammonium phosphate, hydrofluoric acid, and various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Monoammonium monofluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorophosphate compounds.
Biology: It is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in dental care products to prevent tooth decay.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as an additive in fertilizers to enhance phosphorus availability.
Wirkmechanismus
The mechanism of action of monoammonium monofluorophosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. In dental care, it helps to remineralize tooth enamel by providing fluoride ions that replace hydroxyl groups in hydroxyapatite, forming a more resistant fluorapatite structure.
Vergleich Mit ähnlichen Verbindungen
Monoammonium monofluorophosphate can be compared with other similar compounds, such as:
Sodium monofluorophosphate: Commonly used in toothpaste, it has similar applications but differs in its sodium content.
Ammonium phosphate: Lacks the fluoride component, making it less effective in dental applications.
Difluorophosphate: Contains two fluoride atoms, resulting in different chemical properties and applications.
This compound is unique due to its specific combination of ammonium, phosphate, and fluoride ions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20859-38-5 |
|---|---|
Molekularformel |
FH5NO3P |
Molekulargewicht |
117.017 g/mol |
IUPAC-Name |
azanium;fluoro(hydroxy)phosphinate |
InChI |
InChI=1S/FH2O3P.H3N/c1-5(2,3)4;/h(H2,2,3,4);1H3 |
InChI-Schlüssel |
UZASADVOSTVZTB-UHFFFAOYSA-N |
SMILES |
N.OP(=O)(O)F |
Kanonische SMILES |
[NH4+].OP(=O)([O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















